2-Bromo-4-isopropylanisole
CAS No.: 32229-19-9
Cat. No.: VC7880755
Molecular Formula: C10H13BrO
Molecular Weight: 229.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32229-19-9 |
|---|---|
| Molecular Formula | C10H13BrO |
| Molecular Weight | 229.11 g/mol |
| IUPAC Name | 2-bromo-1-methoxy-4-propan-2-ylbenzene |
| Standard InChI | InChI=1S/C10H13BrO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3 |
| Standard InChI Key | LGEUHIWKMYPPSN-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=C(C=C1)OC)Br |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)OC)Br |
Introduction
Chemical Identification and Structural Properties
2-Bromo-4-isopropylanisole is systematically named 2-bromo-4-isopropyl-1-methoxybenzene, reflecting its substitution pattern on the benzene ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 32229-19-9 |
| Molecular Formula | |
| Molecular Weight | 229.11 g/mol |
| IUPAC Name | 2-bromo-4-isopropyl-1-methoxybenzene |
| InChI Code | 1S/C10H13BrO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3 |
| InChI Key | LGEUHIWKMYPPSN-UHFFFAOYSA-N |
| Physical Form | Liquid |
| Purity | ≥95% |
The methoxy group at the 1-position and the bromine at the 2-position create distinct electronic effects, directing further substitutions in synthetic pathways .
Synthesis Methods and Reaction Mechanisms
The primary synthesis route involves electrophilic aromatic bromination of 4-isopropylanisole. This reaction typically employs brominating agents like bromine () or -bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., ). A patent describing a related compound, 2-bromo-4-chloro-1-isopropylbenzene, highlights optimized conditions using sodium bromide and sulfuric acid under controlled heating (60–80°C), achieving yields >85% . While this method targets a chloro-bromo derivative, analogous protocols apply to 2-bromo-4-isopropylanisole by substituting chlorination with methoxylation steps .
Key synthetic considerations:
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Regioselectivity: The isopropyl group acts as an ortho/para-directing group, favoring bromination at the 2-position relative to the methoxy group.
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Solvent Systems: Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing ionic intermediates.
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Workup: Post-reaction purification involves fractional distillation or column chromatography to isolate the product .
Chemical Reactivity and Functional Transformations
The bromine atom in 2-bromo-4-isopropylanisole serves as a leaving group, enabling nucleophilic substitutions and metal-catalyzed cross-couplings. Notable reactions include:
Suzuki-Miyaura Coupling
In the presence of palladium catalysts, the bromo group undergoes cross-coupling with aryl boronic acids to form biaryl structures. For example:
This reaction is pivotal in synthesizing drug candidates with extended aromatic systems .
Nucleophilic Aromatic Substitution
Electron-rich nucleophiles (e.g., amines, alkoxides) displace the bromine atom under basic conditions. The methoxy group deactivates the ring, requiring elevated temperatures (80–120°C) for efficient substitution .
Industrial Applications and Pharmacological Relevance
2-Bromo-4-isopropylanisole is predominantly used as a building block in:
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Pharmaceuticals: Intermediate for antihypertensive agents and kinase inhibitors. Halogenated aromatics enhance binding affinity to biological targets .
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Agrochemicals: Precursor to herbicides and fungicides, leveraging its stability under environmental conditions.
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Materials Science: Modifies liquid crystals and polymers due to its mesogenic properties .
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory tract irritation |
Recommended precautions:
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Use personal protective equipment (PPE) including nitrile gloves and goggles.
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Work in a fume hood to avoid inhalation.
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| Matrix Scientific | 95% | 1 g | $432 |
| Matrix Scientific | 95% | 5 g | $990 |
| AOBChem | 95% | 500 mg | $216 |
Major suppliers include AAB-PHARMA LIMITED (China) and Zhuhai Aobokai Biomedical Technology Co., Ltd., which offer bulk quantities for industrial applications .
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